REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1OC)[CH2:6][NH2:7].S([O-])([O-])(=O)=[O:14].[Mg+2].[CH3:19][O:20]C1C=C(C=CC=1OC)CN=C[C@H](C(=C(C)C)O)O.C(N(CC)CC)C>C(Cl)Cl>[C:19]1(=[O:20])[NH:7][C:6](=[O:14])[C:5]2=[CH:8][CH:9]=[CH:10][CH:3]=[C:4]12 |f:1.2|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN)C=CC1OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN=C[C@@H](O)C(O)=C(C)C)C=CC1OC
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
phthaloylglycyl chloride
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added 3 g of molecular sieve 4 Å
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
WAIT
|
Details
|
within 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the mixture is subsequently stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |